1-Acetamidonaphthalene
Overview
Description
1-Acetamidonaphthalene is a biologically active molecule that has been studied for its vibrational spectra and normal coordinate analysis. The molecule's equilibrium geometry, bonding features, and harmonic vibrational wavenumbers have been calculated using B3LYP density functional theory (DFT) method. The vibrational spectra assignments were carried out with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology (SQMFF). Notably, the downshifting of NH2 stretching wavenumber indicates the formation of intermolecular N-H...O hydrogen bonding, which is confirmed by NBO analysis to be strong intermolecular hydrogen bonding within the molecule .
Synthesis Analysis
The synthesis of 1-acetamidonaphthalene has been explored through electrophilic aromatic substitution reactions. The kinetics and products of its nitration in various solvents such as acetic anhydride, acetic acid, and sulfuric acid have been presented. The behavior of 1-acetamidonaphthalene during nitration in acetic anhydride and sulfuric acid is similar to that of acetanilide. However, in acetic acid, nitration occurs via nitrosation. These findings provide insights into the reactivity of 1-acetamidonaphthalene under different conditions and can guide further synthetic applications .
Molecular Structure Analysis
The molecular structure of 1-acetamidonaphthalene and its derivatives has been deduced from spectral properties. For instance, the electrochemical reduction of 1-acetylnaphthalene in alkaline solution yielded an unusual product, a substituted tetrahydro-1,4-methano-3-benzoxepin, rather than the expected pinacol. The structure of this compound was elucidated based on its spectral properties and its conversion into other compounds upon treatment with acid. This highlights the complexity of reactions involving 1-acetamidonaphthalene and the importance of structural analysis in understanding its chemistry .
Chemical Reactions Analysis
The chemical reactions of 1-acetamidonaphthalene have been studied, particularly focusing on its electrochemical behavior. The electro-reduction in alkaline solution leads to unexpected products, demonstrating the molecule's reactivity and the potential for diverse transformations. In neutral medium, the reduction also yielded the substituted tetrahydro-1,4-methano-3-benzoxepin, while in acid medium, different products such as 1-ethylnaphthalene and an organomercury compound were formed. These results suggest that the electrochemical environment significantly influences the reaction pathways and products of 1-acetamidonaphthalene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-acetamidonaphthalene are closely tied to its molecular structure and bonding features. The presence of intermolecular hydrogen bonding has a significant impact on its physical properties, such as solubility and melting point. The chemical properties, including reactivity in electrophilic aromatic substitution and electrochemical reactions, are influenced by the molecule's electronic structure and the presence of functional groups. The studies on vibrational spectra provide additional information on the molecule's properties, which are essential for its application as a plant growth regulator and in other potential uses .
Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis Methodology : A method for preparing 2-naphthylamine, involving the treatment of 2-acetonaphthone with hydroxylammonium chloride to yield 2-acetonaphthone oxime, which is rearranged to produce 2-acetamidonaphthalene, has been reported. This process is advantageous due to its ease, safety, and suitability for standard laboratory preparation (Zi Guo-fu, 2010).
Biological and Medicinal Research
- Anti-Parkinson's Activity : Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, including compounds related to 1-acetamidonaphthalene, have been synthesized and evaluated for anti-Parkinson's activity. Certain derivatives demonstrated significant activity in an in vitro free radical scavenging assay and in vivo in a rat model (S. Gomathy et al., 2012).
Agricultural Applications
- Impact on Fruit Yield and Quality : The application of naphthalene acetamide on date palm 'Kabkab' cultivar showed significant effects on yield, physical and chemical characteristics of the fruit. The study highlights the potential use of naphthalene acetamide in agricultural practices to enhance production and improve fruit quality (K. Tavakoli & M. Rahemi, 2014).
properties
IUPAC Name |
N-naphthalen-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQIEBVRUGLWOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060358 | |
Record name | Acetamide, N-1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetamidonaphthalene | |
CAS RN |
575-36-0 | |
Record name | N-1-Naphthylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=575-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-1-naphthalenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetamidonaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-1-naphthalenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-1-naphthylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Acetamidonaphthalene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WFL6Q9M92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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